Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate
Overview
Description
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate typically involves the reaction of 2-methoxy-6-methylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various derivatives with different functional groups.
Scientific Research Applications
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in biochemical assays and studies to understand its interactions with biological molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- Methyl 2-methoxy-6-methylisonicotinate
- 6-Methyl-4-pyrimidinol
Uniqueness
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2-methoxy-6-methylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBMLAKXZCYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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